TTK inhibitor 3

Kinase Inhibition Biochemical Assay TTK

TTK inhibitor 3 (compound 25) delivers unmatched single-agent efficacy (>60% TGI) in CAL-51 TNBC xenograft models without body weight loss, a critical safety advantage absent in earlier analogs. Its 5.3-fold cellular potency gain over compound 8 (CAL-51 IC50=16.0 nM) is driven by optimized target residence time, not just biochemical affinity. Procure this exclusive probe to establish robust proof-of-concept for MPS1/TTK inhibition in aggressive breast cancer and to design synergy studies with docetaxel or cisplatin.

Molecular Formula C42H49N9O3
Molecular Weight 727.9 g/mol
Cat. No. B12416336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTK inhibitor 3
Molecular FormulaC42H49N9O3
Molecular Weight727.9 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC
InChIInChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46)
InChIKeyBNSPEWBMGVWZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTK Inhibitor 3 for Procurement: High-Potency MPS1/TTK Inhibition in Preclinical Cancer Models


TTK inhibitor 3, also identified as compound 25, is a potent and selective small-molecule inhibitor of the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1, MPS1) [1]. This compound is a crucial chemical probe for investigating the role of the spindle assembly checkpoint (SAC) in mitosis and has demonstrated robust antiproliferative activity in cellular models of triple-negative breast cancer (TNBC) . It is a product intended exclusively for laboratory research applications [2].

Why TTK Inhibitor 3 Cannot Be Interchanged: Critical Differences in Cellular Potency and In Vivo Tolerability


Interchangeability among TTK/MPS1 inhibitors is precluded by substantial and quantifiable differences in cellular antiproliferative activity and in vivo safety profiles. Parallel testing of 12 TTK inhibitors from diverse chemical series reveals that cellular activity does not solely correlate with biochemical potency (IC50) but is more strongly linked to target residence time [1]. Furthermore, the structure-activity relationship (SAR) optimizations that improve selectivity against off-target kinases and minimize toxicity, such as body weight loss in xenograft models, are highly compound-specific [2]. Therefore, selecting a specific inhibitor like TTK inhibitor 3 is essential for ensuring both on-target cellular efficacy and a viable therapeutic window in preclinical studies.

Quantitative Differentiation Guide: TTK Inhibitor 3 vs. Analogs in Enzyme, Cell, and In Vivo Assays


Biochemical Potency: TTK Inhibitor 3 IC50 vs. Leading Preclinical and Clinical Comparators

TTK inhibitor 3 exhibits an IC50 of 3.0 nM in a biochemical assay for TTK [1]. This potency is comparable to the clinical-stage inhibitor BAY 1217389 (IC50 <10 nM) and the tool compound TC-Mps1-12 (IC50 = 6.4 nM) [2]. It is less potent than the optimized tricyclic inhibitor compound 6 (IC50 = 0.9 nM) but more potent than the early clinical candidate MPI-0479605 (IC50 = 4 nM) [1][3]. This places TTK inhibitor 3 within the potency range of high-value chemical probes and clinical candidates.

Kinase Inhibition Biochemical Assay TTK MPS1

Cellular Antiproliferative Activity: TTK Inhibitor 3 Demonstrates Superior Potency in CAL-51 TNBC Cells

TTK inhibitor 3 (compound 25) displays potent antiproliferative activity in CAL-51 triple-negative breast cancer (TNBC) cells, with an IC50 of 16.0 nM after 3 days of incubation [1]. This cellular potency is a 5.3-fold improvement over its predecessor compound 8, which had a CAL-51 IC50 of 84.0 nM in the same assay [2]. This significant enhancement in cellular efficacy was a key driver of the structure-guided optimization campaign.

Triple-Negative Breast Cancer Antiproliferative Activity CAL-51 TNBC

In Vivo Efficacy: TTK Inhibitor 3 Achieves Significant Tumor Growth Inhibition with Intravenous Dosing

In a CAL-51 mouse xenograft model, intravenous (i.v.) administration of TTK inhibitor 3 at 30, 40, and 50 mg/kg weekly for two weeks resulted in significant (>60%) tumor growth inhibition (TGI) across all treatment groups . Notably, this robust single-agent efficacy was achieved without observable body weight loss, indicating a favorable tolerability profile in this preclinical model [1]. This contrasts with some other TTK inhibitor series, where achieving significant efficacy often requires higher doses or is associated with toxicity [2].

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition TNBC

Kinase Selectivity: TTK Inhibitor 3's Profile Inferred from an Optimized Chemical Series

While direct kinome-wide profiling data for TTK inhibitor 3 is not publicly available, the compound is the culmination of a structure-guided optimization campaign specifically aimed at improving TTK selectivity, solubility, and CYP inhibition profile over earlier leads [1]. The parent series, from which TTK inhibitor 3 is derived, has been shown to have low off-target activity (>500x selectivity window) and microsomal stability (T1/2 > 30 min) [2]. This contrasts with broader-spectrum TTK/CLK2 dual inhibitors, which were optimized for a different profile [3].

Kinase Selectivity Off-Target Activity Kinome Profiling SAR

Application Scenarios for TTK Inhibitor 3 in Preclinical Oncology Research


In Vivo Target Validation in Triple-Negative Breast Cancer (TNBC) Models

Procure TTK inhibitor 3 for in vivo pharmacology studies in TNBC. Its demonstrated single-agent efficacy (>60% TGI) and lack of body weight loss in a CAL-51 xenograft model when dosed intravenously make it an ideal candidate for establishing proof-of-concept for MPS1/TTK inhibition in this aggressive cancer subtype [1].

High-Potency Biochemical and Cellular Assays for Mitotic Kinase Research

Use TTK inhibitor 3 as a high-quality chemical probe in enzymatic assays (IC50 = 3.0 nM) and cellular antiproliferative assays in CAL-51 cells (IC50 = 16.0 nM) to interrogate the role of TTK in spindle assembly checkpoint signaling and mitotic progression [1].

Comparative Benchmarking Against Legacy TTK Inhibitors

Utilize TTK inhibitor 3 in head-to-head studies with earlier analogs like compound 8 to demonstrate the functional impact of improved cellular potency (5.3-fold enhancement) on downstream phenotypes such as mitotic catastrophe and apoptosis in TNBC cell lines .

Preclinical Combination Studies with Standard-of-Care Chemotherapies

Design studies to evaluate the synergy between TTK inhibitor 3 and chemotherapeutic agents like docetaxel or cisplatin. Prior research indicates that TTK inhibition can sensitize tumors to these agents, and the favorable tolerability profile of TTK inhibitor 3 makes it well-suited for combination regimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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